![molecular formula C16H18N2O3 B3032736 3-(3,4-dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 41555-68-4](/img/structure/B3032736.png)
3-(3,4-dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3,4-dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves various multi-step reactions. For instance, derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with different aldehydes . Additionally, chiral auxiliary-bearing isocyanides were used to synthesize strongly fluorescent oxazoles, which could be related to the synthesis of similar compounds . Furthermore, a six-step procedure was employed to synthesize 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which showed biological activity . These methods demonstrate the complexity and diversity of synthetic approaches in the realm of heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a 2,3a,4,5-tetrahydro-7,8-dimethoxy-3a-methyl-3H-benz[g]indazol-3-one hemihydrate was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of novel 1,2,4-triazol-5-ones containing a 3,4-dimethoxyphenyl moiety was characterized using IR, 1H-NMR, and C-NMR spectral data, as well as X-ray spectral techniques . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the acetylation and methylation reactions of triazolone derivatives were investigated . Additionally, the antioxidant properties of novel 1,2,4-triazol-5-ones were assessed, indicating the potential for these compounds to participate in redox reactions . The Pummerer-type cyclization was used to synthesize tetrahydroisoquinoline and benzazepine derivatives, highlighting the versatility of these compounds in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Potentiometric titrations in non-aqueous solvents were performed to determine pKa values, providing insight into the acidity and basicity of the compounds . The lipophilicity of synthesized compounds was investigated using HPLC, which is important for understanding their pharmacokinetic properties . Additionally, the thermal degradation of compounds was studied using kinetic parameters obtained from the Coats–Redfern and Horowitz–Metzger methods . These properties are essential for the development of pharmaceuticals, as they influence the drug's stability, solubility, and distribution within the body.
Mechanism of Action
Target of Action
The compound’s primary targets are beta-1 adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in the regulation of heart function. They are primarily found in the heart and kidneys .
Mode of Action
The compound acts as an antagonist at beta-1 adrenoceptors . This means it binds to these receptors and blocks their normal function. The compound’s action at these receptors inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Biochemical Pathways
The compound’s action on beta-1 adrenoceptors affects the adrenergic signaling pathway . By blocking these receptors, it reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized by the liver .
Result of Action
By acting as a beta-1 adrenoceptor antagonist, the compound can reduce heart rate and blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension and angina pectoris .
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-11-5-4-6-12(19)15(11)16(17-18)10-7-8-13(20-2)14(9-10)21-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASACGJRQOMWYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C(=N1)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315481 | |
Record name | SBB062244 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
CAS RN |
41555-68-4 | |
Record name | 3-(3,4-Dimethoxyphenyl)-1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41555-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 294807 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041555684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294807 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB062244 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.